Isomannide

Catalog No.
S581248
CAS No.
641-74-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomannide

CAS Number

641-74-7

Product Name

Isomannide

IUPAC Name

(3S,6S)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5?,6?/m0/s1

InChI Key

KLDXJTOLSGUMSJ-LRUBVUKESA-N

SMILES

C1C(C2C(O1)C(CO2)O)O

Synonyms

1,4-3,6-dianhydro-D-mannitol, 1,4-3,6-dianhydromannitol, isomannide

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Isomeric SMILES

C1[C@@H](C2C(O1)[C@H](CO2)O)O

    Building Blocks for Polymer Synthesis

    Isomannide can be used as a monomer for the synthesis of biodegradable polymers . The specific methods of application or experimental procedures would depend on the type of polymer being synthesized.

    Pharmaceutically Important Compounds

    Isomannide can be used as a starting material for pharmaceutically useful derivatives . The methods of application would involve various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound.

    Catalysts in Asymmetric Synthesis

    Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.

    Chiral Auxiliaries

    Isomannide can be used as a chiral auxiliary, which is a compound that allows for the formation of a chiral center in a molecule .

    Synthesis of Ionic Liquids

    Protease Inhibitors

    Isomannide derivatives have been used in the development of protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions. The specific methods of application would involve chemical synthesis of the inhibitor using Isomannide as a starting material.

    Phase Transfer Catalysts

    Isomannide has been used as a phase transfer catalyst in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.

    Chiral Ligands

    Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction. The specific methods of application would depend on the specific reaction being carried out.

    Renewable Resources

    It is obtained in large amounts as waste during the processing of corn oil .

    Waste Reduction

    The use of Isomannide in various applications helps in reducing waste. For example, it is used as a monomer for the synthesis of biodegradable polymers .

Isomannide is a bicyclic compound derived from the sugar alcohol mannitol through the removal of two water molecules. Its chemical structure consists of two fused furan rings with hydroxyl groups at positions 3 and 6, which distinguishes it from mannitol by the absence of two hydroxyl groups and the formation of cyclic ether rings. While mannitol is naturally occurring in various fruits and vegetables, isomannide is not found in nature but can be synthesized for research and industrial applications .

The molecular formula for isomannide is C6H10O4C_6H_{10}O_4, and its systematic name is 1,4:3,6-dianhydro-D-mannitol. This compound has gained attention due to its unique chemical properties and potential applications in pharmaceuticals, biodegradable polymers, and asymmetric synthesis .

, particularly those involving nucleophilic substitution and carboxymethylation. Studies have shown that isomannide exhibits different reactivity compared to its epimers, such as isosorbide and isoindide. For instance, when subjected to reactions with dimethyl carbonate, isomannide showed a slower conversion rate compared to isosorbide but ultimately produced significant yields of carboxymethyl derivatives .

Key Reactions:

  • Carboxymethylation: Isomannide reacts with dimethyl carbonate under base-catalyzed conditions to yield carboxymethyl derivatives. The reaction conditions were optimized for maximum yield .
  • Methylation: Isomannide can undergo methylation reactions, although it shows a slower reaction rate than its epimer isosorbide .

Isomannide has been explored for its biological activity, particularly in the development of pharmaceutical compounds. Derivatives of isomannide have been investigated as potential protease inhibitors and other therapeutic agents. Additionally, pseudo-peptides derived from isomannide have shown promise as inhibitors of serine proteases, indicating its potential role in medicinal chemistry .

The synthesis of isomannide primarily involves the dehydration of mannitol using acidic catalysts or enzymes. The general reaction can be summarized as follows:

C6H14O6 mannitol C6H10O4 isomannide +2H2OC_6H_{14}O_6\text{ mannitol }\rightarrow C_6H_{10}O_4\text{ isomannide }+2H_2O

Common Synthesis Techniques:

  • Acidic Dehydration: Utilizing strong acids or zeolite catalysts to promote the removal of water from mannitol .
  • Enzymatic Methods: Employing specific enzymes that facilitate the dehydration process under milder conditions .

IsomannideBicyclic furan ringsDerived from mannitol; used in biodegradable polymersPharmaceuticals, biodegradable materialsIsosorbideBicyclic furan ringsMore reactive than isomannide in certain reactionsSolvents, polymer precursorsIsoidideBicyclic furan ringsSimilar reactivity profile; less utilizedLimited applicationsMannitolSugar alcoholNaturally occurring; widely used as a sweetenerFood industry, pharmaceutical excipients

Uniqueness of Isomannide

Isomannide's unique bicyclic structure and specific reactivity patterns set it apart from other similar compounds. Its slower reactivity compared to isosorbide offers distinct advantages in certain synthetic applications, especially where controlled reactivity is desired .

Research on interaction studies involving isomannide has highlighted its role in various chemical transformations and biological systems. The compound's ability to act as a chiral ligand has been particularly useful in catalyzing asymmetric reactions. Furthermore, studies on its derivatives have indicated potential interactions with biological targets such as proteases, leading to insights into their inhibitory mechanisms .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Other CAS

28218-68-0
641-74-7
24332-71-6

Wikipedia

Isomannide

Dates

Modify: 2023-08-15

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